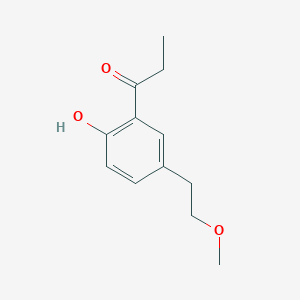

1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)propan-1-one is an organic compound with the molecular formula C12H16O3 It is a derivative of acetophenone and features a hydroxy group and a methoxyethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)propan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-hydroxy-5-(2-methoxyethyl)benzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of this compound.

Reduction: Formation of 1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)propan-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of UV-curable resins and coatings due to its photoinitiating properties.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, as a photoinitiator, it absorbs UV light and undergoes homolytic cleavage to generate free radicals. These radicals initiate polymerization reactions, leading to the formation of cross-linked polymer networks .

Comparison with Similar Compounds

Similar Compounds

2-Hydroxy-2-methylpropiophenone: A similar compound with a methyl group instead of a methoxyethyl group.

2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Another related compound with a hydroxyethoxy group.

Uniqueness

1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)propan-1-one is unique due to the presence of both hydroxy and methoxyethyl groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility and reactivity, making it suitable for specific applications in photopolymerization and organic synthesis.

Biological Activity

Introduction

1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)propan-1-one, commonly known as a derivative of acetophenone, has garnered attention in recent years for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H16O3

- Molecular Weight : 220.27 g/mol

- IUPAC Name : this compound

The compound features a phenolic hydroxyl group and a methoxyethyl substituent, which are critical for its biological activity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated its ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is attributed to the presence of the hydroxyl group, which can donate electrons to neutralize reactive oxygen species (ROS) .

Antimicrobial Activity

The compound has also shown promising antimicrobial effects against various bacterial strains. In vitro studies reported that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective capabilities of this compound. In models of neurodegenerative diseases, such as Alzheimer's disease, the compound demonstrated the ability to protect neuronal cells from apoptosis induced by oxidative stress. The neuroprotective mechanism is believed to involve modulation of mitochondrial function and inhibition of apoptotic pathways .

Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory properties. It effectively reduces the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory conditions. The anti-inflammatory action is likely mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways .

Case Study 1: Neuroprotection in Alzheimer's Models

A series of experiments were conducted using cellular models to evaluate the neuroprotective effects of this compound on neuronal cells exposed to amyloid-beta peptides. The results indicated a significant reduction in cell death and preservation of mitochondrial integrity, supporting its role as a potential therapeutic agent for Alzheimer's disease .

Case Study 2: Antimicrobial Efficacy

In a study assessing antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential application in treating bacterial infections .

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

1-[2-hydroxy-5-(2-methoxyethyl)phenyl]propan-1-one |

InChI |

InChI=1S/C12H16O3/c1-3-11(13)10-8-9(6-7-15-2)4-5-12(10)14/h4-5,8,14H,3,6-7H2,1-2H3 |

InChI Key |

RXTCBPDUFIPLEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)CCOC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.